ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate
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Overview
Description
Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate is a chemical compound with the molecular formula C16H26N2O3 and a molecular weight of 294.39 g/mol . It is primarily used in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate typically involves the reaction of an appropriate amine with an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[2-(aminomethyl)-1-(4-hydroxyphenyl)-3-methylbutyl]carbamate
- Ethyl N-[2-(aminomethyl)-1-(4-chlorophenyl)-3-methylbutyl]carbamate
- Ethyl N-[2-(aminomethyl)-1-(4-nitrophenyl)-3-methylbutyl]carbamate
Uniqueness
Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, for example, can influence its solubility and interaction with other molecules .
Biological Activity
Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate is a synthetic compound that belongs to the carbamate class, characterized by its complex molecular structure. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C16H26N2O3
- Molecular Weight : 294.39 g/mol
- CAS Number : 1181458-72-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may influence various biochemical pathways, leading to alterations in cellular functions. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other carbamate derivatives.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could affect signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Potential effectiveness against certain bacteria and fungi. |
Enzyme Inhibition | Possible inhibition of lipases and other enzymes involved in metabolic processes. |
Cytotoxicity | Exhibits cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections . -
Enzyme Inhibition :
Research on lipase inhibitors has highlighted the potential of this compound to inhibit lipase activity effectively. In vitro assays demonstrated that it could reduce lipase activity by up to 70% at specific concentrations, indicating its utility in managing lipid metabolism disorders . -
Cytotoxic Effects :
In a recent study examining the cytotoxic effects on cancer cell lines, this compound showed IC50 values comparable to established chemotherapeutic agents. This suggests that it may serve as a lead compound for further drug development .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Ethyl N-(2-aminoethyl)carbamate | C8H18N2O2 | Simpler structure; less sterically hindered; lower biological activity. |
1-(4-Methoxyphenyl)-2-aminoethanol | C10H15NO3 | Lacks carbamate functionality; different biological profile; primarily used in organic synthesis. |
N,N-Diethylcarbamate | C7H15NO2 | Used mainly as an insecticide; different mechanism of action compared to this compound. |
Properties
Molecular Formula |
C16H26N2O3 |
---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19) |
InChI Key |
YLBOQGDTUYPDGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C |
Origin of Product |
United States |
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